1-(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylprop-2-yn-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylprop-2-yn-1-ol is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a chloro group, a methyl group, and phenyl groups attached to the pyrazole ring, along with a propynol side chain.
Preparation Methods
The synthesis of 1-(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylprop-2-yn-1-ol can be achieved through various synthetic routes. One common method involves the reaction of 5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde with phenylacetylene in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Chemical Reactions Analysis
1-(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylprop-2-yn-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohols or amines.
Scientific Research Applications
1-(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylprop-2-yn-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylprop-2-yn-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting antiproliferative effects .
Comparison with Similar Compounds
1-(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylprop-2-yn-1-ol can be compared with other similar compounds such as:
1-(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)ethanol: This compound has a similar pyrazole core but with an ethanol side chain instead of a propynol side chain.
1-(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl-4-phenylpiperazine: This compound features a piperazine ring attached to the pyrazole core, providing different chemical and biological properties.
Properties
IUPAC Name |
1-(5-chloro-1-methyl-3-phenylpyrazol-4-yl)-3-phenylprop-2-yn-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O/c1-22-19(20)17(18(21-22)15-10-6-3-7-11-15)16(23)13-12-14-8-4-2-5-9-14/h2-11,16,23H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RARMSTDGWAMPAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC=CC=C2)C(C#CC3=CC=CC=C3)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.